

A Comparative Guide to the FTIR Spectrum of 2-Amino-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706

[Get Quote](#)

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of **2-Amino-3-nitrobenzaldehyde**. Aimed at researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data from related compounds.

The molecular structure of **2-Amino-3-nitrobenzaldehyde** contains several key functional groups that give rise to characteristic absorption bands in an FTIR spectrum. These include a primary aromatic amine (-NH₂), an aromatic nitro group (-NO₂), an aldehyde group (-CHO), and a substituted benzene ring. By comparing the expected absorption frequencies of these groups with the spectra of simpler, related molecules, a comprehensive interpretation can be achieved.

Interpreting the Spectrum: A Comparative Analysis

The FTIR spectrum of **2-Amino-3-nitrobenzaldehyde** is best understood by dissecting the contributions of its constituent functional groups and comparing them to the spectra of benzaldehyde, aniline, and nitrobenzene.

- **Amino Group (N-H Vibrations):** Primary aromatic amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹.^{[1][2][3]} The presence of two bands is due to the symmetric and asymmetric stretching modes of the -NH₂ group.^{[1][2]} For comparison, the spectrum of aniline shows these two characteristic peaks.^[1] A medium to strong N-H bending (scissoring) vibration is also expected between 1650-1580 cm⁻¹.^[1]

- **Nitro Group (N-O Vibrations):** Aromatic nitro compounds are characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond. The asymmetric stretch typically appears in the 1550-1475 cm^{-1} range, while the symmetric stretch is found between 1360-1290 cm^{-1} .^{[4][5]} These bands are prominent in the spectrum of nitrobenzene.
- **Aldehyde Group (C=O and C-H Vibrations):** The aldehyde group gives rise to a strong carbonyl (C=O) stretching band. In aromatic aldehydes like benzaldehyde, this peak is typically found in the 1710-1685 cm^{-1} region due to conjugation with the aromatic ring.^{[6][7]} Another diagnostic feature of aldehydes is the C-H stretching of the aldehyde proton, which usually appears as one or two weaker bands between 2830-2695 cm^{-1} .^[6]
- **Aromatic Ring (C=C and C-H Vibrations):** The presence of the benzene ring is confirmed by several absorption bands. Aromatic C-H stretching vibrations are observed as weak to medium bands in the 3100-3000 cm^{-1} region.^{[8][9][10]} Carbon-carbon double bond (C=C) stretching vibrations within the ring typically appear as a series of medium to sharp bands in the 1600-1400 cm^{-1} range.^{[8][9]}

Data Presentation: Comparative FTIR Data

The following table summarizes the expected FTIR absorption bands for **2-Amino-3-nitrobenzaldehyde**, with comparative data from related molecules.

Functional Group	Vibration Mode	Expected		Aniline (Observed, cm ⁻¹)	Nitrobenzene (Observed, cm ⁻¹)
		Range (cm ⁻¹) for 2-Amino-3-nitrobenzaldehyde	Benzaldehyde (Observed, cm ⁻¹)		
Amino	N-H Stretch	Asymmetric Stretch	3500 - 3400	-	-3442
	N-H Stretch	Symmetric Stretch	3400 - 3300	-	-3360
	N-H Bend (Scissoring)	1650 - 1580	-	-1619	-
Nitro	N-O Stretch	Asymmetric Stretch	1550 - 1475	-	-1520
	N-O Stretch	Symmetric Stretch	1360 - 1290	-	-1350
Aldehyde	C=O Stretch	1710 - 1685	~1700	-	-
C-H Stretch	2830 - 2700	~2820, ~2720	-	-	-
Aromatic	C-H Stretch	3100 - 3000	~3080	~3030	~3076
C=C Stretch (in-ring)	1600 - 1400	~1600, ~1580, ~1450	~1604, ~1500	~1477	-
C-N Stretch	Aromatic Amine	1335 - 1250	-	~1281	-

Note: Observed values for benzaldehyde, aniline, and nitrobenzene are approximate and can vary slightly based on the experimental conditions.

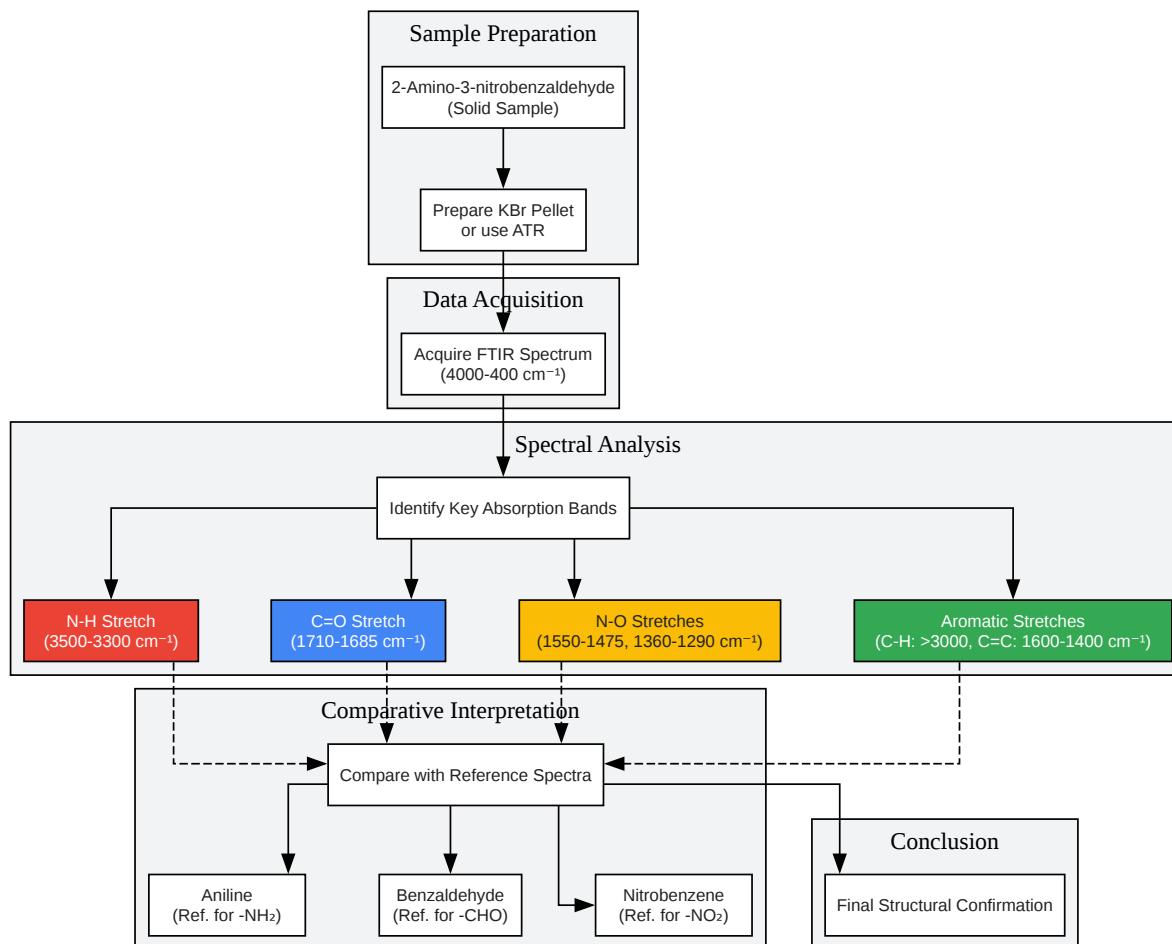
Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample such as **2-Amino-3-nitrobenzaldehyde** using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample for FTIR analysis and acquire its transmission spectrum.

Materials:

- **2-Amino-3-nitrobenzaldehyde** (sample)
- FTIR grade Potassium Bromide (KBr), oven-dried
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer


Procedure:

- **Drying:** Ensure the KBr powder is completely dry by heating it in an oven at approximately 105°C for at least one hour to remove any absorbed moisture, which can interfere with the spectrum.[11]
- **Sample Preparation:** Weigh approximately 1-2 mg of the **2-Amino-3-nitrobenzaldehyde** sample.[12]
- **Mixing and Grinding:** Add the sample to an agate mortar along with 100-200 mg of the dried KBr powder.[12] Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained.[11][13] This minimizes light scattering and produces a high-quality spectrum.
- **Pellet Formation:** Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[12]

- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
- Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder. Position the holder in the spectrometer's sample compartment.
- Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
- Data Processing: The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

Visualization of the Interpretation Workflow

The logical flow for interpreting the FTIR spectrum of **2-Amino-3-nitrobenzaldehyde** is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. scribd.com [scribd.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [A Comparative Guide to the FTIR Spectrum of 2-Amino-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282706#interpreting-the-ftir-spectrum-of-2-amino-3-nitrobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com